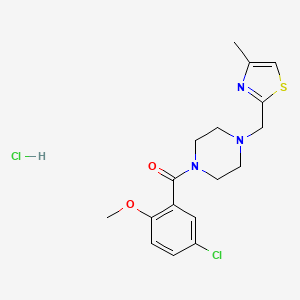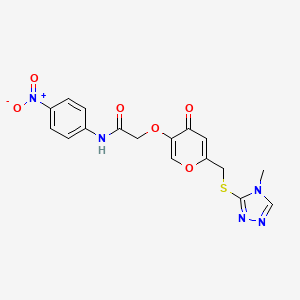![molecular formula C21H23N3O3S2 B2524838 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 905692-54-8](/img/structure/B2524838.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is not directly reported in the provided papers. However, similar compounds have been synthesized using various methods. For instance, a series of benzamide derivatives were synthesized from 4-aminophenazone, indicating the use of a non-steroidal anti-inflammatory drug as a starting material . Another study reported the synthesis of benzamide derivatives containing a thiadiazole scaffold under microwave irradiation, suggesting a possible method for synthesizing related compounds . Additionally, the synthesis of N-heterocyclic 4-piperidinamines involved cyclodesulfurization and monoalkylation, which could be relevant for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound of interest would likely be characterized using techniques such as infrared spectroscopy, NMR spectroscopy, mass spectral study, and possibly X-ray crystallography, as evidenced by the methods used to confirm the structures of similar compounds in the literature . These techniques would provide detailed information about the functional groups, the molecular framework, and the three-dimensional conformation of the compound.
Chemical Reactions Analysis
The chemical reactivity of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide can be inferred from related compounds. Benzamide derivatives have been shown to possess potential biological applications, including inhibitory activity against various enzymes . The presence of a piperidinylsulfonyl group in similar compounds has been associated with biological activities such as inhibition of butyrylcholinesterase and anti-acetylcholinesterase activity . These activities suggest that the compound may also participate in biochemical interactions with enzymes.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would include solubility, melting point, and stability, which are crucial for its potential use as a drug. The ADMET properties of similar compounds have been predicted computationally, indicating good oral drug-like behavior . The anti-inflammatory activity of related compounds has been assessed, and their effects on myocardial function have been evaluated . These studies provide a framework for understanding the potential properties of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
DNA Interaction and Cellular Applications
Compounds structurally related to N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide, such as Hoechst 33258, known for its ability to bind to the minor groove of double-stranded B-DNA, serve as significant tools in cell biology. These compounds are utilized for chromosomal staining, flow cytometry, and analysis of nuclear DNA content in plant cell biology due to their capability to penetrate cellular membranes and bind DNA with specificity for AT-rich sequences. Moreover, derivatives of such compounds exhibit potential as radioprotectors and topoisomerase inhibitors, laying a foundation for rational drug design and further investigation into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Anticancer Activity
The structural features of benzothiazole and quinazoline derivatives, akin to the compound , have been explored for their anticancer properties. These derivatives have shown promise in inhibiting the growth of colorectal cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. Their flexible chains containing terminal phenyl and/or heterocyclic rings (e.g., thiazole, pyrazole, piperidine) play a crucial role in this activity. Such findings underscore the potential of benzothiazole and quinazoline nuclei in identifying new anticancer agents with desirable pharmacokinetic profiles, suggesting a pathway for the exploration of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide in similar contexts (Moorthy et al., 2023).
Drug Metabolism and Pharmacokinetic Enhancement
Arylpiperazine derivatives, which share structural motifs with the compound of interest, have been utilized in clinical settings for various treatments, with a focus on depression, psychosis, or anxiety. These compounds undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, forming 1-aryl-piperazines. The metabolic pathways and pharmacokinetic profiles of these derivatives underscore the importance of understanding drug metabolism for the development of new therapeutic agents. The metabolites' distribution in tissues, including the brain, and their biotransformation highlight the significance of structural elements in determining drug action and potential side effects, which could be relevant for the development and application of N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (Caccia, 2007).
Eigenschaften
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-6-7-15(2)19-18(14)22-21(28-19)23-20(25)16-8-10-17(11-9-16)29(26,27)24-12-4-3-5-13-24/h6-11H,3-5,12-13H2,1-2H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFSBQBDWZCSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2524755.png)

![N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide](/img/structure/B2524762.png)







![Ethyl 2-{[16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaen-17-yl]oxy}acetate](/img/structure/B2524775.png)
![Methyl 2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2524776.png)
![1-[2-(2,4-dimethylphenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2524777.png)
![4-cyclopentyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2524778.png)